(5-Cyclopropylisoxazol-3-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of complex organic compounds often involves multiple steps, including the formation of isoxazoles and pyrazoles, which are present in the structure of our compound of interest. These compounds can be synthesized through various reactions, such as the reaction of hydroxylamine with alkenes or alkynes to form isoxazoles and the use of hydrazine derivatives for pyrazoles synthesis. An example includes the synthesis of 5-amino-3-(pyrrol-2-yl)isoxazoles prepared by the reaction of 2-(2,2-dicyano-1-ethylthioethenyl)pyrroles with hydroxylamine in methanol, demonstrating a method that could potentially be applied or adapted for the target compound (Sobenina et al., 2005).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical behavior and interactions. X-ray crystallography, NMR spectroscopy, and mass spectrometry are common techniques used to elucidate the structure. For example, the synthesis and crystal structure of a related compound, (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, were determined by X-ray diffraction, showcasing the detailed structural insights that can be obtained for such complex molecules (Cao et al., 2010).
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
The synthesis of derivatives containing pyrazole moieties, as demonstrated by Golea Lynda (2021), involves cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, leading to compounds with moderate antibacterial and antioxidant activities. The structural elucidation was performed using spectral analysis, including 1H NMR and 13C NMR (Golea Lynda, 2021).
Molecular Docking and Biological Activities
Kanubhai D. Katariya et al. (2021) synthesized novel biologically potent heterocyclic compounds, including 1,3-oxazole clubbed pyridyl-pyrazolines, showing anticancer and antimicrobial activities. These compounds' structures were confirmed using FT-IR, 1H NMR, 13C NMR, and mass spectrometry, indicating their potential utilization to overcome microbial resistance to drugs (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).
H. Hafez and colleagues (2016) synthesized novel pyrazole derivatives with antimicrobial and anticancer activities, showing higher efficacy than the reference drug doxorubicin in some cases. This study emphasizes the synthesis route's significance and the biological activity of the synthesized compounds (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, and disposal methods.
Orientations Futures
This involves discussing potential future research directions or applications of the compound.
Please note that the availability of this information can vary depending on the compound and its level of study in the scientific community. For a specific compound like the one you mentioned, it would be best to refer to scientific literature or databases for the most accurate and up-to-date information. If you have access to a university library, they often have subscriptions to scientific journals and databases that you can use. Alternatively, databases like PubMed, Google Scholar, or even a patent database could be useful. Please consult with a qualified professional if you’re dealing with potentially hazardous substances.
Propriétés
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-21(2)15-8-18-9-16(19-15)24-12-5-6-22(10-12)17(23)13-7-14(25-20-13)11-3-4-11/h7-9,11-12H,3-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIWPGCBRAVRDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=NOC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclopropylisoxazol-3-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.